molecular formula C14H16N2O4 B7582234 N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide

N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide

Cat. No. B7582234
M. Wt: 276.29 g/mol
InChI Key: WYFZVKIMKVNDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA is a white solid that is soluble in organic solvents and has a molecular weight of 308.34 g/mol.

Mechanism of Action

The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide is not fully understood. However, it is believed that N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide acts as an inhibitor of certain enzymes, including acetylcholinesterase and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to an increase in the levels of these neurotransmitters. This, in turn, can lead to improved cognitive function and a reduction in the symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide can inhibit the activity of acetylcholinesterase and monoamine oxidase, leading to an increase in the levels of acetylcholine and monoamine neurotransmitters, respectively. In vivo studies have shown that N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide can improve cognitive function and reduce the symptoms of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide has several advantages as a research tool, including its high purity, stability, and solubility in organic solvents. However, N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide also has some limitations, including its complex synthesis method, which requires expertise in organic chemistry, and its potential toxicity, which requires careful handling in the laboratory.

Future Directions

There are several future directions for research on N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide. One direction is to explore its potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential as a tool for studying protein-ligand interactions and enzyme inhibition. Additionally, the development of new synthesis methods for N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide could lead to improved yields and reduced costs, making it more accessible for research and development.

Synthesis Methods

N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide can be synthesized using a multistep process involving the reaction of 4-ethoxybenzoic acid with piperidin-3-one, followed by the reaction of the resulting compound with oxalyl chloride and then with ethylamine. The final product is obtained by the reaction of the intermediate compound with hydrochloric acid. The synthesis of N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide has been used as a tool to study protein-ligand interactions and enzyme inhibition. In materials science, N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide has been explored for its potential applications in the development of organic electronic devices and sensors.

properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-2-20-10-5-3-9(4-6-10)13(18)15-11-7-8-12(17)16-14(11)19/h3-6,11H,2,7-8H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFZVKIMKVNDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2CCC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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